molecular formula C28H22ClN3O2S2 B15084684 (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 624724-04-5

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15084684
CAS No.: 624724-04-5
M. Wt: 532.1 g/mol
InChI Key: GCUANIXSPAMCRL-UQQQWYQISA-N
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Description

The compound “(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the thiazolidinone ring: This involves the reaction of the pyrazole derivative with a thioamide and an α-haloketone.

    Final modifications:

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at various points in the molecule, including the pyrazole ring and the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the pyrazole and thiazolidinone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound may exhibit similar activities due to its structural features.

Medicine

In medicine, compounds like this one are investigated for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, or as part of drug delivery systems.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The presence of the 3-chloro-4-methoxyphenyl group in the compound provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that lack these specific substituents.

Properties

CAS No.

624724-04-5

Molecular Formula

C28H22ClN3O2S2

Molecular Weight

532.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22ClN3O2S2/c1-34-24-13-12-20(16-23(24)29)26-21(18-32(30-26)22-10-6-3-7-11-22)17-25-27(33)31(28(35)36-25)15-14-19-8-4-2-5-9-19/h2-13,16-18H,14-15H2,1H3/b25-17-

InChI Key

GCUANIXSPAMCRL-UQQQWYQISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

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